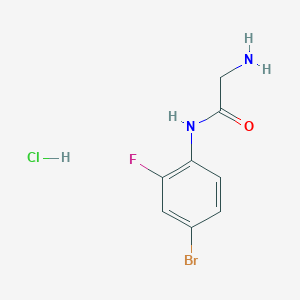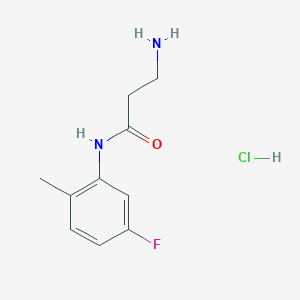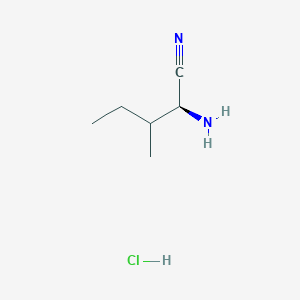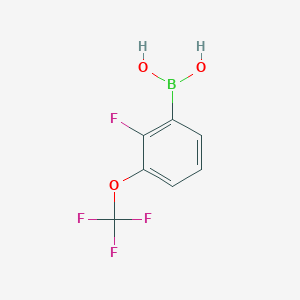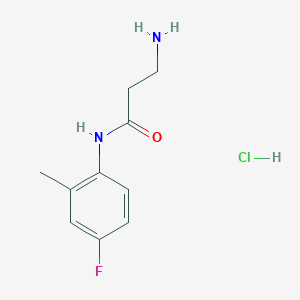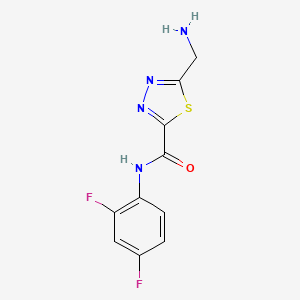
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
5-(Aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide, otherwise known as Difluoromethylthiadiazole (DFMT), is a synthetic compound with a wide range of applications in scientific research. It is an important component of many pharmaceuticals and other products, and has been studied extensively in the laboratory. DFMT is used as a building block in the synthesis of a variety of compounds, including drugs, pesticides, and other materials. In addition, DFMT has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of thiadiazole derivatives involves various chemical reactions to explore their potential as antimicrobial agents. For instance, the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
- Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides were synthesized and showed moderate fungicidal activity against tested fungi. The presence of an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity compared to those with an aryl group (Zi-lon, 2015).
- A solvent-free synthesis approach was used for 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlighting the method's advantages such as no organic solvent pollution, elevated reaction rate, improved yield, and simplicity in work-up procedure (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).
Potential Biological Activities
- The study of thiadiazole derivatives for antimicrobial and antifungal activities is prevalent. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and showed promising activities against tested microorganisms, indicating the potential for these compounds in developing antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
- Some derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the diversity of potential therapeutic applications for thiadiazole-containing compounds (Shkair, Shakya, Raghavendra, Naik, 2016).
Chemical Structure Analysis
- Detailed structure and molecular analysis of thiadiazole derivatives were conducted using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their chemical properties and potential interactions. This includes comparison between observed data and DFT calculations on the structure of related compounds, highlighting the importance of computational methods in understanding the chemical behavior of these molecules (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, Jonnalagadda, 2019).
properties
IUPAC Name |
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDIYUWALCOIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)


